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Compound of Interest

Compound Name: 2-ethynyl-1,3,5-trimethylbenzene

Cat. No.: B1595548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and

safety considerations for Ethynylmesitylene (2-ethynyl-1,3,5-trimethylbenzene). Due to the

limited availability of direct experimental spectral data in public databases, this guide leverages

established spectroscopic principles and data from analogous compounds to predict the

characteristic spectral features of Ethynylmesitylene. It also outlines the general experimental

protocols for acquiring such data and provides essential safety information.

Chemical and Physical Properties
Ethynylmesitylene, also known as (2,4,6-Trimethylphenyl)acetylene or Mesitylacetylene, is an

aromatic alkyne. Its physical and chemical properties are summarized in the table below.
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Property Value

Molecular Formula C₁₁H₁₂

Molecular Weight 144.21 g/mol

Appearance Colorless to white liquid

Boiling Point 100.6-101.5 °C @ 20 Torr

Density 0.9185 g/cm³ at 25 °C

Refractive Index 1.524

Solubility
Insoluble in water; Miscible with alcohol and

acetone.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Ethynylmesitylene. These predictions are based on

the analysis of its chemical structure and comparison with spectral data of similar compounds,

such as mesitylene and terminal alkynes.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Ethynylmesitylene is expected to be relatively simple due to the

molecule's symmetry.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.0 s 2H
Aromatic protons (H-

3, H-5)

~3.1 s 1H
Acetylenic proton (≡C-

H)

~2.4 s 9H Methyl protons (-CH₃)
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Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the different carbon environments in the molecule.

Chemical Shift (δ) (ppm) Assignment

~138 Aromatic C-1, C-3, C-5 (substituted)

~128 Aromatic C-2, C-4, C-6

~122 Aromatic C attached to the alkyne

~84 Acetylenic C-α (C≡C-H)

~77 Acetylenic C-β (C≡C-H)

~21 Methyl carbons (-CH₃)

Predicted IR Spectral Data
The infrared spectrum of Ethynylmesitylene will show characteristic absorption bands for the

aromatic ring and the terminal alkyne functional group.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 ≡C-H Stretch Terminal Alkyne

~3030 C-H Stretch Aromatic

~2920 C-H Stretch Methyl

~2110 C≡C Stretch Terminal Alkyne

~1600, ~1470 C=C Stretch Aromatic Ring

~850 C-H Bend (out-of-plane) Aromatic (substituted)

Predicted Mass Spectrometry Data
The mass spectrum of Ethynylmesitylene under electron ionization (EI) is expected to show a

prominent molecular ion peak and characteristic fragmentation patterns.
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m/z Interpretation

144 Molecular ion [M]⁺

129 [M - CH₃]⁺

115 [M - C₂H₃]⁺

91 Tropylium ion [C₇H₇]⁺

Experimental Protocols for Spectral Analysis
The following are generalized experimental protocols for obtaining NMR, IR, and mass spectra.

Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethynylmesitylene in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm

NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the carbon frequency.
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Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-

to-noise ratio.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR

spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR

absorption in the regions of interest.

Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR

crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or the pure solvent).

Record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid like Ethynylmesitylene, direct injection via a heated probe or gas

chromatography (GC-MS) are common methods.

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common

method for volatile, thermally stable compounds and provides characteristic fragmentation

patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain information about the structure of the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like Ethynylmesitylene.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of

Ethynylmesitylene.

Safety Information
While a specific Safety Data Sheet (SDS) for Ethynylmesitylene was not found, based on its

structure as a flammable, aromatic compound, the following general safety precautions should

be observed.

Hazard Classification: Ethynylmesitylene is likely to be classified as a flammable liquid and

may cause skin and eye irritation.
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Handling:

Work in a well-ventilated area, preferably in a chemical fume hood.

Keep away from heat, sparks, and open flames.

Ground all equipment to prevent static discharge.

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Store away from oxidizing agents.

First Aid:

In case of skin contact: Immediately wash with soap and plenty of water.

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and

consult a physician.

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.

Fire Fighting:

Use dry chemical, carbon dioxide (CO₂), or foam extinguishers.

Water spray can be used to cool containers.

Disclaimer: This guide is intended for informational purposes only and is based on predicted

data and general chemical safety principles. Always consult a comprehensive and verified
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Safety Data Sheet (SDS) for the specific compound and follow all institutional safety protocols

before handling any chemical.

To cite this document: BenchChem. [Ethynylmesitylene: A Spectroscopic and Safety
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595548#ethynylmesitylene-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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